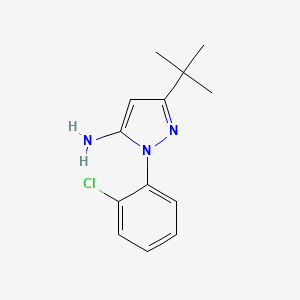

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

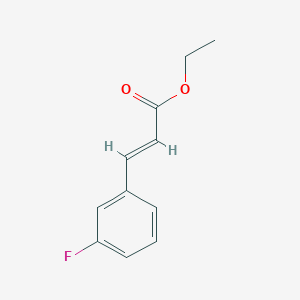

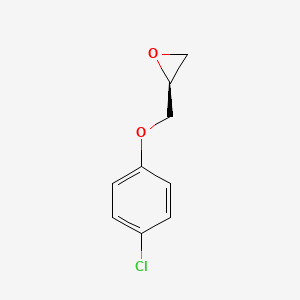

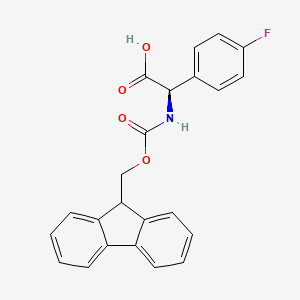

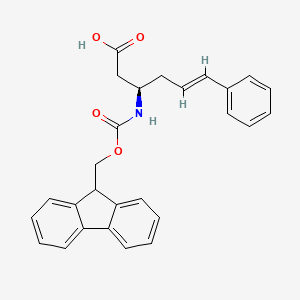

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and a 2-chlorophenyl group at the 1-position . The presence of nitrogen in the pyrazole ring and the chlorine atom in the phenyl ring could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a solid compound . Its molecular weight is 249.74 . The compound’s properties could be influenced by its molecular structure, including the presence of the pyrazole ring and the chlorine atom .Applications De Recherche Scientifique

Synthesis and Structural Analysis

One of the primary focuses of research on this compound involves its synthesis and structural analysis. Studies have reported on the efficient synthesis methods and the unique structural properties of this compound and its derivatives. For instance, research has shown that tert-butylhydrazine hydrochloride can be used in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting the compound's utility in pyrazole protection and single-step preparation methodologies (Pollock & Cole, 2014). Further studies have delved into the crystalline structures of specific derivatives, revealing intricate hydrogen-bonding patterns and π-π stacking interactions, which are critical for understanding the compound's molecular interactions and stability (Portilla et al., 2011).

Chemical Reactivity

The chemical reactivity of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine derivatives has been another significant area of research. These studies explore how the compound reacts under various conditions, leading to the formation of new compounds with potential biological or industrial applications. For example, research into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under different agents has led to the synthesis of novel compounds with established structures based on spectral data, showcasing the versatility of this compound in synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).

Material Science and Catalysis

In material science and catalysis, the compound's derivatives have been explored for their potential use in innovative applications. For instance, pyrazolylborane Lewis pairs derived from this compound have been studied for their ability to fixate small molecules like carbon dioxide, demonstrating the compound's relevance in environmental chemistry and potential applications in CO2 sequestration technologies (Theuergarten et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLRDDKINAAAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426854 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

CAS RN |

956397-18-5 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.